
6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one, also known as CCB, is a chemical compound that belongs to the class of flavonoids. CCB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mecanismo De Acción
The mechanism of action of 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation in various cell types. 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one in lab experiments is its high purity and yield. 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one is its limited solubility in water, which can make it challenging to administer in vivo. Additionally, 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one has been shown to possess some toxicity in certain cell types, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one. One area of research is the development of more efficient synthesis methods for 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one. Additionally, further studies are needed to evaluate the potential of 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Finally, the development of more water-soluble derivatives of 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one may enhance its utility in in vivo experiments.
Métodos De Síntesis
The synthesis of 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one involves the condensation of 4-chlorobenzoyl chloride and 6-chloro-4-hydroxychromen-3-one in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one by the addition of a mild acid. The yield of the synthesis is typically high, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
6-chloro-3-(4-chlorobenzoyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2O3/c17-10-3-1-9(2-4-10)15(19)13-8-21-14-6-5-11(18)7-12(14)16(13)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWNHXHMOZUNSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=COC3=C(C2=O)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(4-chlorobenzoyl)chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[2-(2-hydroxyethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5686813.png)
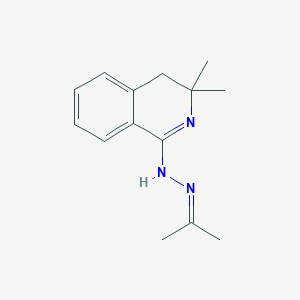
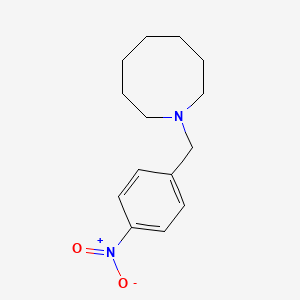
![2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5686839.png)
![3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5686847.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]](/img/structure/B5686859.png)

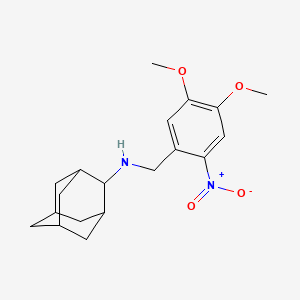
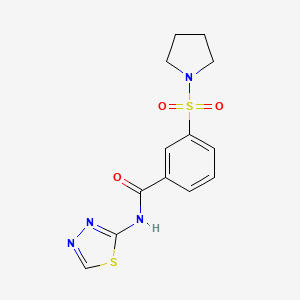
![4-(1-methyl-1H-imidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5686889.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide](/img/structure/B5686902.png)
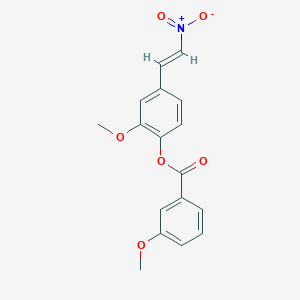
![3-{3-[1-(dimethylamino)ethyl]phenyl}-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5686917.png)